
AMG 487
Structure
2D Structure

3D Structure
Propriétés
IUPAC Name |
N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-OAQYLSRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025828 | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473719-41-4 | |
Record name | AMG-487 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473719414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1R)-1-(3-(4-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido(2,3-d)pyrimidin-2-yl)ethyl)-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)-benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501025828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMG-487 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/355CGR2CBL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Description
Overview of Chemokine Receptors and Their Role in Pathophysiology
Chemokine receptors are expressed on the surface of various cell types, particularly leukocytes. imrpress.comaai.orgtandfonline.com Their interaction with specific chemokine ligands initiates intracellular signaling cascades that regulate cell migration, activation, and differentiation. aai.orgoncotarget.com In pathological conditions, aberrant chemokine signaling can lead to excessive immune cell infiltration, contributing to tissue damage and disease progression. imrpress.comoncotarget.comnih.govpatsnap.comnih.gov
CXCR3 is a prominent chemokine receptor predominantly expressed on activated T lymphocytes, including Th1 and CD8+ T cells, as well as on other immune cells like natural killer (NK) cells and some B cells and dendritic cells. imrpress.comaai.orgtandfonline.comnih.govreactome.org It is rapidly upregulated on naive T cells following activation. imrpress.comnih.gov CXCR3 plays a critical role in the trafficking of these immune cells to sites of inflammation, particularly those associated with Th1-mediated immune responses, which are characterized by the production of interferon-gamma (IFN-γ). imrpress.comtandfonline.comnih.gov The CXCR3 axis is considered a key driver of cellular inflammation in response to pathogens and in the context of autoimmune diseases. imrpress.comnih.gov
CXCR3 is activated by three primary ligands: CXCL9 (also known as Monokine Induced by Gamma-interferon/MIG), CXCL10 (Interferon-gamma-induced Protein 10/IP-10), and CXCL11 (Interferon-inducible T cell Alpha Chemoattractant/I-TAC). imrpress.comaai.orgnih.govreactome.orgfrontiersin.orgnih.gov These chemokines are primarily induced by IFN-γ, although CXCL10 can also be induced by type I interferons. imrpress.comfrontiersin.orgtaylorandfrancis.com
These ligands bind to CXCR3 with high affinity, typically in the low nanomolar range. reactome.orgnih.gov While all three ligands activate CXCR3 and induce chemotaxis, there is evidence suggesting they may induce different signaling cascades and have distinct biological roles. aai.orgfrontiersin.orgnih.gov CXCL11, for instance, has been reported to bind CXCR3 with higher affinity than CXCL9 and CXCL10 and is considered a dominant CXCR3 agonist in terms of potency for chemoattraction and inducing receptor desensitization. frontiersin.org The binding of these ligands to CXCR3 triggers downstream signaling pathways, including increased intracellular calcium, PI3K, and MAPK pathways, leading to cell migration and activation. aai.orgresearchgate.net
Historical Context of AMG 487 Development
The involvement of CXCR3 and its ligands in various inflammatory and autoimmune diseases has made this receptor an attractive target for therapeutic intervention. tandfonline.comnih.govpatsnap.comnih.gov The development of small molecule antagonists capable of blocking CXCR3 signaling has been a focus of pharmaceutical research. nih.govnih.gov
This compound, a small molecule CXCR3 antagonist, was originally identified by scientists at ChemoCentryx and subsequently licensed to Amgen. nih.govspringer.com It is characterized as an 8-azaquinazolinone derivative. ncats.io Initial characterization demonstrated that this compound is an orally active and selective antagonist of CXCR3. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com In vitro studies showed that it inhibits the binding of CXCL10 and CXCL11 to CXCR3 with IC50 values of 8.0 nM and 8.2 nM, respectively. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com this compound also inhibited CXCR3-mediated cell migration induced by CXCL10, CXCL11, and CXCL9 in vitro, with IC50 values of 8 nM, 15 nM, and 36 nM, respectively. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com Preclinical studies highlighted its potency and efficacy in inhibiting immune cell migration. nih.gov
The rationale for targeting CXCR3 with antagonists like this compound stems from the receptor's central role in recruiting immune cells to sites of inflammation in numerous diseases. imrpress.comtandfonline.comnih.govpatsnap.comnih.gov By blocking the interaction between CXCR3 and its ligands, antagonists can potentially reduce the infiltration of inflammatory cells, thereby mitigating tissue damage and modulating the immune response. patsnap.com
CXCR3 antagonism has been investigated as a therapeutic strategy in various conditions where the CXCR3-chemokine axis is implicated, including autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus, inflammatory conditions like psoriasis and idiopathic pneumonia syndrome, and even in the context of cancer metastasis. imrpress.comnih.govpatsnap.comnih.govnih.govncats.ioapexbt.comresearchgate.netmedchemexpress.eunih.gov Preclinical studies with this compound demonstrated anti-inflammatory effects in models of lung inflammation and anti-arthritic effects in collagen-induced arthritis by modifying immune cell profiles and downregulating inflammatory mediators. nih.govapexbt.comresearchgate.netnih.govnih.gov It also showed inhibitory effects on lung metastasis in a murine breast cancer model. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu The selective nature of CXCR3 antagonists is considered an advantage over broader immunosuppressive therapies, potentially allowing for targeted modulation of specific inflammatory processes. patsnap.com
Detailed Research Findings on this compound
Research findings on this compound have explored its in vitro activity and its effects in various preclinical disease models.
In vitro studies have consistently shown this compound's ability to inhibit the binding of CXCL10 and CXCL11 to CXCR3 and block CXCR3-mediated cell migration. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com
Preclinical studies in animal models have provided further insights into its potential therapeutic effects:
Collagen-Induced Arthritis (CIA) Model: In DBA/1J mice with CIA, this compound demonstrated potent anti-arthritic effects. It improved clinical arthritis scores and synovial histopathological manifestations. researchgate.net Mechanistically, this compound treatment re-directed T cell polarization towards a regulatory T cell phenotype and suppressed the production of inflammatory mediators such as IFN-γ, TNF-α, NFκB p65, and IL-6 in knee tissue. researchgate.netnih.govnih.gov It also shifted the inflammatory B cell phenotype towards producing IL-4 and IL-27. researchgate.netnih.gov
Bleomycin-Induced Lung Inflammation Model: In a mouse model of bleomycin-induced lung inflammation, this compound significantly reduced the infiltration of macrophages and lymphocytes into the lungs in a dose-dependent manner. nih.govncats.ioapexbt.com
Metastatic Breast Cancer Model: Studies in a murine model of metastatic breast cancer showed that this compound inhibited experimental lung metastasis. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu This anti-metastatic activity was found to be compromised in mice depleted of natural killer cells, suggesting a role for NK cells in the observed effect. apexbt.commedchemexpress.eu this compound inhibited the migration of tumor cells to CXCL9 in vitro but did not affect their proliferation. glpbio.comapexbt.commedchemexpress.eu
Idiopathic Pneumonia Syndrome (IPS) Model: In a mouse model for IPS, this compound reduced the recruitment of donor T cells to the lung after allogeneic stem cell transplantation, leading to improved survival rates. ncats.io
Macrophage Polarization and Autophagy: Research indicates that the CXCL10-CXCR3 axis regulates macrophage polarization and autophagy. This compound, as a CXCR3 antagonist, promotes M1 polarization markers and inhibits M2 markers, while also inhibiting the expression of autophagy proteins induced by CXCL10. researchgate.net
These findings collectively highlight this compound's ability to modulate immune cell trafficking and inflammatory responses in various disease settings in preclinical models.
Below is a summary of some key research findings:
Study Model | Observed Effect of this compound | Key Findings | Source(s) |
Collagen-Induced Arthritis (CIA) in mice | Reduced clinical arthritis score and synovial inflammation. | Modifies T and B cell inflammatory profiles, decreases pro-inflammatory mediators (IFN-γ, TNF-α, NFκB p65, IL-6), increases IL-4, IL-27, and regulatory T cells. researchgate.netnih.govnih.gov | researchgate.netnih.govnih.gov |
Bleomycin-Induced Lung Inflammation in mice | Significant reduction in cellular infiltration (macrophages and lymphocytes) into the lungs. | Dose-dependent inhibition of inflammatory cell migration. nih.govncats.ioapexbt.com | nih.govncats.ioapexbt.com |
Murine Metastatic Breast Cancer | Inhibition of experimental lung metastasis. | Inhibits tumor cell migration to CXCL9 in vitro; anti-metastatic effect in vivo is dependent on host NK cells; does not affect tumor cell proliferation. medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu | medchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.commedchemexpress.eu |
Idiopathic Pneumonia Syndrome (IPS) in mice | Reduced recruitment of donor T cells to the lung; improved survival rates. | Modulates immune cell trafficking in the context of allogeneic stem cell transplantation. ncats.io | ncats.io |
Macrophage Polarization and Autophagy | Promotes M1 polarization markers; inhibits M2 polarization markers; inhibits CXCL10-induced autophagy protein expression. | Suggests a role for the CXCL10-CXCR3 axis in regulating macrophage function and autophagy, which can be modulated by this compound. researchgate.net | researchgate.net |
In vitro cell migration assays | Inhibition of CXCR3-mediated cell migration induced by CXCL9, CXCL10, and CXCL11. | Demonstrates direct antagonistic activity on CXCR3 signaling pathways responsible for chemotaxis. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com | selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.comapexbt.com |
In vitro receptor binding assays | Inhibition of CXCL10 and CXCL11 binding to CXCR3 with low nanomolar IC50 values. | Confirms this compound's direct binding antagonism to the CXCR3 receptor. selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com | selleckchem.commedchemexpress.comrndsystems.comtocris.comglpbio.com |
Pharmacological Profile and Molecular Interactions of Amg 487
Mechanism of Action as a CXCR3 Antagonist
AMG 487 functions by specifically blocking the activity of CXCR3, a G protein-coupled receptor (GPCR) that plays a significant role in immune regulation and inflammatory responses. researchgate.netmdpi.com
Inhibition of Ligand Binding to CXCR3
This compound exerts its antagonistic effect by inhibiting the binding of the natural ligands to CXCR3. The primary ligands for CXCR3 are the chemokines CXCL9 (MIG), CXCL10 (IP-10), and CXCL11 (I-TAC). mdpi.comnih.gov Studies have shown that this compound inhibits the binding of CXCL10 and CXCL11 to CXCR3 with reported IC50 values of 8.0 nM and 8.2 nM, respectively. medchemexpress.comtocris.commedchemexpress.comglpbio.com This competitive inhibition prevents the activation of the receptor by its endogenous agonists.
Table 1: Inhibition of Ligand Binding to CXCR3 by this compound
Ligand | IC50 (nM) |
CXCL10 | 8.0 |
CXCL11 | 8.2 |
Beyond direct ligand binding inhibition, this compound also inhibits CXCR3-mediated cellular migration induced by these chemokines. In vitro studies have demonstrated IC50 values for inhibiting migration induced by CXCL10, CXCL11, and CXCL9 at 8 nM, 15 nM, and 36 nM, respectively. tocris.comglpbio.comrndsystems.comcaymanchem.com Furthermore, this compound has been shown to inhibit calcium mobilization in response to CXCL11 (ITAC) with an IC50 of 5 nM. medchemexpress.com
Table 2: Inhibition of CXCR3-Mediated Cell Migration by this compound
Chemokine | IC50 (nM) |
CXCL10 | 8 |
CXCL11 | 15 |
CXCL9 | 36 |
Selectivity Profile Against Other Chemokine Receptors
This compound is characterized by its selectivity for CXCR3. Preclinical studies have demonstrated a selectivity of greater than 1000-fold for CXCR3 compared to a panel of 11 other chemokine receptors. ncats.ioncats.io This high degree of selectivity is crucial for minimizing off-target effects and directing the pharmacological activity specifically towards CXCR3-mediated processes.
Downstream Signaling Pathway Modulation by this compound
Activation of CXCR3 by its ligands typically triggers downstream signaling pathways, including those involving Gαi protein-mediated signaling, leading to increased intracellular Ca2+, PI3K, and MAPK pathways. researchgate.netfrontiersin.org As a CXCR3 antagonist, this compound modulates these downstream signaling cascades.
Research indicates that this compound can suppress inflammatory responses by influencing the NF-κB signaling pathway. Studies in collagen-induced arthritis (CIA) mouse models have shown that this compound treatment significantly downregulates the expression of NF-κB p65. researchgate.netnih.gov This downregulation of NF-κB signaling contributes to the anti-inflammatory effects observed with this compound. This compound has been shown to block the NF-κB signaling pathway, evidenced by decreased expression of inflammatory mediators such as IL-6 and TNF-α, and suppression of the nuclear translocation of p65. mdpi.comnih.gov These effects can be reversed by inhibiting autophagy, suggesting a link between CXCR3 inhibition, autophagy, and NF-κB modulation. mdpi.comnih.gov
CXCR3 inhibition by this compound has been demonstrated to enhance autophagy. mdpi.comnih.govnih.gov In cellular studies, this compound treatment increased the expression of autophagy-related proteins, including LC3II, ATG12, and PINK1/Parkin, while decreasing the expression of p62. mdpi.comnih.govresearchgate.net This suggests that this compound's antagonistic action on CXCR3 promotes the process of autophagy. The enhancement of autophagy by this compound appears to be linked to its ability to block the NF-κB signaling pathway and improve cellular function. mdpi.comnih.gov
Pharmacokinetic and Metabolic Aspects of this compound
This compound is an orally active compound. medchemexpress.comncats.ioncats.io Pharmacokinetic studies in healthy human subjects have revealed dose- and time-dependent pharmacokinetics following multiple oral administrations. ncats.ioncats.ioresearchgate.netnih.govresearchgate.net Nonlinear kinetics were more pronounced after multiple dosing compared to single doses. nih.gov For instance, the area under the plasma concentration-time curve (AUC) increased significantly with increasing doses, with a more pronounced increase observed on day 7 compared to day 1. nih.gov
The elimination of this compound is largely mediated by biotransformation. researchgate.net Metabolism of this compound is primarily dependent on CYP3A enzymes, particularly CYP3A4 and CYP3A5. nih.govapexbt.com This metabolic process results in the formation of at least three metabolites: M1 (pyridyl N-oxide this compound), M2 (O-deethylated this compound), and M3 (O-deethyl pyridyl N-oxide this compound), with M1 and M2 being the primary metabolites. researchgate.netnih.govapexbt.com These primary metabolites are generated predominantly by CYP3A. researchgate.net
One of the metabolites, M2, has been shown to inhibit CYP3A in both a competitive and mechanism-based manner. nih.govapexbt.comnih.gov This inhibitory effect of M2 on CYP3A is implicated as a proximal cause for the observed time-dependent pharmacokinetics of this compound. nih.gov Further metabolism of M2 can lead to the formation of reactive intermediates that covalently modify CYP3A4. nih.gov
Table 3: Primary Metabolites of this compound
Absorption and Oral Bioavailability
This compound is characterized by its oral bioavailability nih.govresearchgate.netncats.ioncats.ioselleckchem.comglpbio.commedchemexpress.comresearchgate.net. Studies in healthy human subjects following multiple oral dosing revealed dose- and time-dependent changes in its pharmacokinetics nih.govresearchgate.netncats.ioncats.io. These changes were correlated with decreases in the ratio of metabolite to parent compound plasma concentrations, suggesting a reduction in the oral clearance of this compound, potentially involving intestinal/hepatic first-pass metabolism and systemic clearance nih.gov. Preclinical data in rats indicated that the compound undergoes significant elimination mediated by biotransformation, with a fraction metabolized in rats reported to be 90% researchgate.netresearchgate.net.
Metabolite Formation (e.g., M1, M2)
The biotransformation of this compound results in the formation of multiple metabolites. In human liver microsomes (HLMs) and human hepatocytes, this compound is readily metabolized, generating essentially three metabolites: M1, M2, and M3 researchgate.netresearchgate.net. M1 and M2 are identified as the primary metabolites researchgate.netresearchgate.net. M1 is characterized as a pyridyl N-oxide of this compound, while M2 is an O-deethylated form of this compound nih.govresearchgate.netncats.io. One of these primary metabolites, M2, has been shown to undergo further metabolism nih.govbiocrick.com.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5) in Metabolism
The metabolism of this compound is primarily dependent on cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily nih.govresearchgate.net. In vitro studies using human P450 isoforms demonstrated that only CYP3A4 and CYP3A5 were capable of mediating the metabolism of this compound, leading to the formation of metabolites M1, M2, and M3 researchgate.net. Chemical inhibition studies further confirmed the crucial role of CYP3A in the biotransformation of this compound; the presence of ketoconazole (B1673606), a known CYP3A inhibitor, completely abolished the formation of M1, M2, and M3 in HLMs researchgate.net. This indicates that CYP3A enzymes are the predominant enzymes responsible for the metabolic clearance of this compound in humans researchgate.net. Furthermore, the metabolite M2 has been shown to inhibit CYP3A, contributing to the observed time-dependent pharmacokinetics of the parent compound nih.gov.
Below is a summary of this compound and its primary metabolites discussed:
Compound Name | Description | PubChem CID |
This compound ((R)-isomer) | Parent compound, CXCR3 antagonist | 24957182 |
M1 | Pyridyl N-oxide this compound | Not readily available |
M2 | O-deethylated this compound | Not readily available |
Detailed Research Findings on Metabolism:
Research findings highlight the central role of CYP3A in this compound metabolism. Experiments involving human liver microsomes and hepatocytes have consistently shown the generation of M1 and M2 as major metabolic products researchgate.netresearchgate.net. The complete inhibition of their formation by ketoconazole provides strong evidence for CYP3A-mediated biotransformation researchgate.net. The observation that M2 itself is further metabolized by and inhibits CYP3A indicates a complex metabolic interplay that contributes to the pharmacokinetic profile of this compound nih.govbiocrick.com.
Data on Metabolite Formation Inhibition:
Studies using chemical inhibitors have provided quantitative data on the dependence of this compound metabolism on CYP3A. The complete abolishment of M1 and M2 formation in the presence of 1 µM ketoconazole in pooled human liver microsomes underscores the critical role of CYP3A enzymes in these metabolic pathways researchgate.net.
Further research has explored the sequential metabolism of M2 and its inhibitory effects on CYP3A, indicating that this metabolite contributes to time-dependent changes in this compound pharmacokinetics nih.govresearchgate.net.
Preclinical Efficacy Studies of Amg 487 in Disease Models
Immunomodulatory Effects in Inflammatory Conditions
Research into AMG 487 has centered on its ability to modulate the immune response in preclinical models that mimic human inflammatory diseases. These studies provide a foundational understanding of its mechanism of action and its effects on the cellular and molecular drivers of inflammation.
Rheumatoid arthritis is an autoimmune disease characterized by chronic inflammation of the joints. researchgate.netnih.gov The collagen-induced arthritis (CIA) mouse model, which shares immunological and pathological features with human RA, has been extensively used to evaluate the anti-arthritic effects of this compound. researchgate.netnih.gov
In DBA/1J mice with established collagen-induced arthritis, treatment with this compound has been shown to significantly reduce the severity of clinical symptoms. researchgate.net Studies report a marked decrease in the clinical arthritis score and improvements in synovial histopathological manifestations in mice treated with the compound. vu.nl These findings demonstrate that the antagonism of CXCR3 by this compound can effectively alleviate the hallmark signs of arthritic inflammation and joint damage in this preclinical model. researchgate.netvu.nl
This compound exerts its anti-arthritic effects in part by suppressing the production of key inflammatory mediators in the affected joint tissues. vu.nlamegroups.cn In CIA mice, administration of this compound led to a significant downregulation of pro-inflammatory cytokines at both the mRNA and protein levels. amegroups.cn The modulation of these molecules is a critical component of the compound's mechanism for reducing joint inflammation. vu.nlamegroups.cn
Key inflammatory mediators suppressed by this compound in the knee tissues of CIA mice include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govamegroups.cn The compound was also found to downregulate NF-κB p65 and NOS2, while upregulating the anti-inflammatory cytokines IL-4 and IL-27. amegroups.cn
Interactive Data Table: Effect of this compound on Inflammatory Mediators in CIA Mouse Model
Mediator | Effect of this compound Treatment | Reference |
---|---|---|
TNF-α | Downregulated | amegroups.cn |
IL-6 | Downregulated | vu.nl |
IFN-γ | Downregulated | amegroups.cn |
MCP-1 | Downregulated | amegroups.cn |
NF-κB p65 | Downregulated | amegroups.cn |
NOS2 | Downregulated | amegroups.cn |
IL-4 | Upregulated | amegroups.cn |
IL-27 | Upregulated | amegroups.cn |
The therapeutic effect of this compound in RA models is strongly associated with its ability to modulate the balance of CD4+ T-cell subpopulations, which are central to the autoimmune pathology. researchgate.net Treatment with this compound in CIA mice resulted in a significant shift in the T-helper (Th) cell profile, characterized by a decrease in pro-inflammatory subsets and an increase in regulatory subsets. researchgate.netvu.nl
Specifically, the percentages of Th1, Th17, and Th22 cells were significantly decreased in this compound-treated mice. researchgate.net This was accompanied by a downregulation of their key transcription factors and signature cytokines, including T-bet (Th1), RORγt and IL-17A (Th17), and IL-22 (Th22). researchgate.netvu.nl Conversely, the population of anti-inflammatory T regulatory (Treg) cells was increased, along with an upregulation of the Treg-associated transcription factor Foxp3 and the cytokine IL-10. researchgate.netvu.nl This re-direction of T-cell polarization towards a regulatory phenotype is a key mechanism of this compound's anti-arthritic action. researchgate.net
Interactive Data Table: Impact of this compound on T-cell Subpopulations in CIA Mice
T-cell Subpopulation | Effect of this compound Treatment | Key Associated Molecules | Reference |
---|---|---|---|
Th1 | Decreased | T-bet | researchgate.net |
Th17 | Decreased | RORγt, IL-17A | researchgate.net |
Th22 | Decreased | IL-22 | researchgate.net |
Treg | Increased | Foxp3, IL-10 | researchgate.net |
In addition to its effects on T-cells, this compound has been shown to potently modify the inflammatory profile of B-cells. amegroups.cn B-cells are known to play an important role in the pathology of rheumatoid arthritis. amegroups.cn Studies in the CIA mouse model revealed that this compound treatment led to a decrease in the number of CD19+ B-cells producing pro-inflammatory molecules such as NF-κB p65, NOS2, MCP-1, and TNF-α. amegroups.cn At the same time, the treatment increased the population of B-cells that produce the anti-inflammatory cytokines IL-4 and IL-27. vu.nlamegroups.cn This demonstrates that this compound exerts part of its anti-arthritic effect by downregulating inflammatory B-cell signaling. amegroups.cn
Psoriasis is another chronic inflammatory condition where the CXCR3 pathway is implicated. Preclinical studies were conducted that supported the progression of this compound into clinical trials for psoriasis. ncats.iovu.nl However, detailed results from specific preclinical animal models of psoriasis, such as the imiquimod-induced or xenograft models, are not extensively documented in the available scientific literature. While the compound's mechanism of action in modulating T-cell trafficking and inflammatory responses suggested its potential for treating inflammatory skin conditions, specific efficacy data from these psoriasis models remains limited in published research. vu.nlamegroups.cnamegroups.org
Idiopathic Pneumonia Syndrome (IPS) Models
Table 1: Efficacy of this compound in a Murine Model of Idiopathic Pneumonia Syndrome (IPS)
Model | Key Finding | Outcome |
---|
Autoimmune Uveitis Models
Autoimmune uveitis is an inflammatory condition of the eye that can lead to severe vision impairment. The therapeutic potential of this compound has been assessed in experimental autoimmune uveitis (EAU), a common mouse model for the human disease. In these studies, treatment with this compound resulted in a significant decrease in both clinical and pathological scores of the disease. oncotarget.com
Table 2: Effects of this compound in Experimental Autoimmune Uveitis (EAU) Models
Parameter | Observation | Impact |
---|---|---|
Clinical & Pathological Scores | Decreased | Amelioration of disease severity |
Immune Cell Gene Expression | Reduced expression of inflammatory genes | Downregulation of inflammatory response oncotarget.com |
B Cell Differentiation | Decreased differentiation into plasma cells | Suppression of humoral immune function oncotarget.com |
T Cell Ratio | Restored ratio of effector T cells to Tregs | Rebalanced cellular immunity nih.gov |
Intestinal Dysfunction Models (LPS-induced)
Lipopolysaccharide (LPS)-induced intestinal dysfunction serves as a model for inflammatory gut conditions characterized by a compromised intestinal barrier. Studies utilizing a mouse model of LPS-induced inflammation have demonstrated that inhibition of the CXCR3 receptor by this compound can significantly mitigate intestinal damage.
In a mouse model of LPS-induced intestinal inflammation, the administration of this compound was shown to protect against structural damage to the intestinal mucosa. The compound helps in preserving the integrity of the intestinal barrier, which is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. The mechanism behind this restoration involves the enhancement of autophagy, a cellular cleaning process, which in turn helps to reduce the inflammatory response. By blocking the NF-κB signaling pathway, this compound decreases the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby alleviating inflammation-driven barrier damage.
The integrity of the intestinal barrier is critically dependent on the proper functioning of tight junction proteins, which seal the space between epithelial cells. In an in-vitro study using IPEC-J2 intestinal epithelial cells treated with LPS, this compound was observed to elevate the expression of the tight junction protein Claudin-1. This effect was linked to the compound's ability to enhance autophagy and block p65 nuclear translocation, a key step in the NF-κB inflammatory pathway. The increased expression and proper localization of Claudin-1 at the tight junctions strengthen the intestinal barrier.
Table 3: this compound Effects on LPS-Induced Intestinal Dysfunction
Finding | Model System | Mechanism |
---|---|---|
Attenuated intestinal mucosal structural damage | LPS-induced inflammatory mouse model | Reduced inflammatory response via NF-κB pathway blockade |
Familial Hemophagocytic Lymphohistiocytosis (FHL) Hepatitis Models
Familial Hemophagocytic Lymphohistiocytosis (FHL) is a severe systemic inflammatory disease that can lead to acute liver failure. The role of the CXCR3 pathway in FHL-associated hepatitis has been investigated using a perforin-deficient (prf-/-) mouse model infected with Lymphocytic Choriomeningitis Virus (LCMV), which mimics human FHL. In this preclinical model, treatment with this compound was assessed for its ability to ameliorate hepatitis. nih.gov
Table 4: Preclinical Findings of this compound in an FHL Hepatitis Model
Parameter | Effect of this compound | Outcome |
---|---|---|
Hepatic Leukocyte Recruitment | Significant reduction of CD4+ T cells and B cells | Altered hepatic inflammatory milieu nih.gov |
CXCR3 Expression | Reduction on inflammatory monocytes | Modulation of chemokine receptor expression nih.gov |
Anti-metastatic Potential in Cancer Models
The CXCR3 chemokine receptor has been implicated in the processes of tumor cell migration and metastasis. Preclinical studies have evaluated this compound for its potential to inhibit metastasis in various cancer models.
In a syngeneic murine model of metastatic breast cancer, antagonism of CXCR3 with this compound was shown to inhibit the development of lung metastases. aacrjournals.org When tumor cells were pretreated with this compound before intravenous injection, a reduction in experimental lung metastasis was observed. aacrjournals.org Systemic administration of the compound also proved effective in inhibiting metastasis. aacrjournals.org Interestingly, this anti-metastatic effect was found to be dependent on the host's immune system, as the therapeutic benefit was compromised in mice depleted of natural killer (NK) cells. aacrjournals.orgmedchemexpress.com Further studies confirmed that this compound treatment not only targets the cancer cells but also improves host anti-tumor immunity by increasing the numbers of CD4+ and CD8+ T cells in the peripheral blood. oncotarget.com
The anti-metastatic effects of this compound have also been demonstrated in osteosarcoma models. In both murine and human osteosarcoma cell line models, systemic treatment with this compound, administered either preventively or curatively, resulted in a significant reduction in lung metastatic disease. nih.gov In vitro, the compound decreased the migration and proliferation of osteosarcoma cells. nih.gov These findings suggest that the CXCR3 pathway is involved in both the initial dissemination of cancer cells and the subsequent growth of metastatic foci. nih.gov
Table 5: Anti-metastatic Efficacy of this compound in Preclinical Cancer Models
Cancer Model | Key Findings | Mechanism of Action |
---|---|---|
Metastatic Breast Cancer | Inhibited experimental lung metastasis aacrjournals.org | Inhibited tumor cell migration; Enhanced host NK and T cell responses oncotarget.commedchemexpress.com |
Breast Cancer Metastasis Models
Studies in murine models of metastatic breast cancer have shown that CXCR3 is expressed by murine mammary tumor cells and that its antagonism can inhibit the development of lung metastases. nih.gov
Inhibition of Tumor Cell Migration and Mobility
The interaction between CXCR3 and its ligands, such as CXCL9, CXCL10, and CXCL11, results in intracellular calcium mobilization and chemotaxis in vitro. nih.gov this compound has been shown to effectively block these processes. In vitro studies have demonstrated that this compound inhibits the migration of 66.1 murine mammary tumor cells towards CXCL9 by approximately 70%. medchemexpress.com Similarly, it inhibits CXCR3-mediated cell migration by the chemokines IP-10, ITAC, and MiG with IC50 values of 8, 15, and 36 nM, respectively. rndsystems.com This inhibition of migration is a key mechanism by which this compound is thought to prevent metastasis. nih.gov
Impact on Lung Metastasis Development
Systemic administration of this compound has been shown to significantly inhibit experimental lung metastasis in murine models of breast cancer. nih.govnih.gov In one study, mice treated with this compound developed significantly fewer lung metastases compared to vehicle-treated mice (113 versus 171 metastases). medchemexpress.com Another experiment showed that pretreating 66.1 tumor cells with this compound before intravenous injection resulted in fewer lung metastases compared to the control group (40 versus 104 metastases). medchemexpress.com While this compound effectively reduces the number and size of lung metastasis nodules, it does not appear to affect the growth of the primary tumor. nih.govoncotarget.com
Model | Treatment | Outcome | Reference |
---|---|---|---|
66.1 Murine Mammary Tumor Cells (Systemic Administration) | This compound | Fewer metastases than vehicle-treated mice (113 vs. 171) | medchemexpress.com |
66.1 Murine Mammary Tumor Cells (Pre-treatment) | 1 µM this compound | Fewer lung metastases than control group (40 vs. 104) | medchemexpress.com |
4T1 Murine Mammary Carcinoma | This compound | Decreased number and size of lung metastasis nodules | nih.govoncotarget.com |
Role of Host Anti-tumor Immunity and Natural Killer (NK) Cells
The antimetastatic activity of this compound is dependent on a competent host immune system, particularly Natural Killer (NK) cells. nih.gov In immune-competent mice, this compound treatment led to fewer lung metastases (98 versus 190 in the control group). medchemexpress.com However, when the host was depleted of NK cells, the therapeutic effect of this compound was completely abolished. medchemexpress.comresearchgate.net This suggests that this compound's mechanism of action involves not only direct effects on tumor cells but also the enhancement of the host's anti-tumor immune response. nih.gov Furthermore, treatment with this compound has been associated with increased numbers of CD3+ CD4+ and CD3+ CD8+ T cells in the peripheral blood, further indicating an improvement in host immune responses. nih.govoncotarget.com
Colon Carcinoma Metastasis Models
The efficacy of this compound extends to colon carcinoma models, where CXCR3 antagonism has been shown to inhibit metastasis in an organ-specific manner. rndsystems.com While detailed quantitative data from specific preclinical studies on colon carcinoma were not available in the provided search results, the existing literature supports the role of CXCR3 in the metastatic spread of this cancer type.
Osteosarcoma Models
In murine models of osteosarcoma, systemic treatment with this compound has demonstrated a significant reduction in lung metastases. nih.gov Both preventive and curative treatment protocols have proven effective. nih.gov
In one model using K7M2 osteosarcoma cells, this compound treatment resulted in a 47% reduction in the number of tumor nodules on the pleural surface compared to vehicle-treated mice (77 versus 146 nodules). nih.gov A preventive treatment protocol in the same model showed a 40% reduction in lung nodules (66 versus 110 nodules). nih.gov
In a human osteosarcoma model (SAOS-LM7), this compound treatment led to a remarkable 78% reduction in the cumulative volume of lung nodules compared to the control group (7 mm³ versus 32 mm³). nih.gov In vitro, this compound treatment of osteosarcoma cells led to decreased migration, reduced matrix metalloproteinase activity, decreased proliferation and survival, and increased caspase-independent death. nih.gov These findings suggest that targeting CXCR3 can inhibit the initial dissemination of osteosarcoma cells to the lungs and also stifle the growth of established metastatic foci. nih.gov
Model | Treatment Protocol | Outcome | Reference |
---|---|---|---|
K7M2 Murine Osteosarcoma | Curative (Days +5 to +12) | 47% reduction in tumor nodules (77 vs. 146) | nih.gov |
K7M2 Murine Osteosarcoma | Preventive (Day -1 to +3) | 40% reduction in lung nodules (66 vs. 110) | nih.gov |
SAOS-LM7 Human Osteosarcoma | Curative (Days +5 to +15 & +30 to +40) | 78% reduction in cumulative nodule volume (7 mm³ vs. 32 mm³) | nih.gov |
Effects on Dendritic Cell (DC) Biology and Function
Influence on DC Maturity and Activation
This compound exerts significant immunomodulatory effects by directly influencing the development and function of dendritic cells (DCs). researcher.lifenih.gov When this compound is present throughout the in vitro differentiation of DCs, it leads to a reduction in the expression of co-stimulatory markers. nih.gov This results in DCs that are in a semi-mature state. nih.gov
Furthermore, even when introduced solely during the final activation stage induced by lipopolysaccharide, this compound effectively inhibits DC activation. nih.gov This inhibition is demonstrated by a decreased expression of key activation markers on the cell surface. researcher.lifenih.gov These findings suggest that this compound can play a direct role in shaping DC development and their functional capacity. researcher.life
Impairment of Antigen-Specific T-cell Responses
A primary function of mature, activated dendritic cells is to present antigens and stimulate T-cell responses. By altering DC maturity and activation, this compound consequently impairs their ability to initiate these downstream immune responses. nih.gov Studies have demonstrated that DCs treated with this compound have an impaired capacity to induce antigen-specific T-cell responses. researcher.lifenih.gov This leads to a state of diminished T-cell activation. nih.gov In a murine model of acute graft-versus-host disease, long-term administration of this compound also resulted in the inhibition of donor T-cell activation in the spleen. nih.gov
Promotion of Tolerogenic DC Characteristics
The culmination of this compound's effects on dendritic cells—reduced maturation, decreased expression of co-stimulatory molecules, and impaired T-cell activation—steers them towards a specific phenotype known as tolerogenic DCs. researcher.lifenih.gov Tolerogenic DCs are crucial for maintaining immune homeostasis and preventing autoimmunity by suppressing, rather than activating, T-cell responses. nih.govmdpi.com Treatment with this compound was shown to induce DCs to acquire characteristics that are highly similar to these tolerogenic cells. nih.gov An additional finding supporting this is that this compound promoted the expression of PD-L2, an immune checkpoint molecule that can contribute to an immunosuppressive microenvironment. researcher.lifenih.gov
Table 3: Summary of this compound Effects on Dendritic Cell Phenotype and Function
This interactive table summarizes the observed effects of this compound on key aspects of dendritic cell biology.
Feature | Effect of this compound | Consequence | Source |
DC Maturity | Induces a semi-mature state | Reduced expression of co-stimulatory molecules. | nih.gov |
DC Activation | Inhibited | Decreased expression of activation markers. | researcher.lifenih.gov |
T-Cell Response | Impaired antigen-specific activation | Leads to diminished T-cell function. | researcher.lifenih.gov |
Overall Phenotype | Promotes tolerogenic characteristics | Induces an immunosuppressive DC profile. | researcher.lifenih.gov |
Surface Molecule Expression | Promotes PD-L2 expression | Contributes to the tolerogenic phenotype. | researcher.lifenih.gov |
Clinical Research and Therapeutic Implications of Cxcr3 Antagonism
Early Clinical Trial Outcomes of AMG 487
Phase I Studies (Safety and Pharmacokinetics)
Results from a Phase I trial on this compound were disclosed in 2003. ncats.io This study was a randomized, double-blind, placebo-controlled dose-escalation trial involving 30 healthy male subjects, assessing the compound's safety and pharmacokinetics. ncats.ioncats.io this compound demonstrated dose- and time-dependent pharmacokinetics after multiple oral doses in human subjects. ncats.io The compound was generally well tolerated. ncats.ioncats.io A single ascending dose Phase I study also characterized this compound as displaying favorable human pharmacokinetics. researchgate.net
Phase II Studies in Psoriasis and Rheumatoid Arthritis
This compound advanced to Phase II clinical trials for psoriasis and rheumatoid arthritis. ncats.ionih.gov In a Phase IIa trial for psoriasis, patients received either 50 mg or 200 mg of this compound or placebo orally once daily for 28 days. ncats.io Despite promising preclinical results in inflammatory conditions like collagen-induced arthritis in mice, where this compound showed potent anti-arthritic effects by modifying the inflammatory profile of B cells and suppressing inflammatory responses via the NF-κB signaling pathway, its efficacy in human trials for rheumatoid arthritis was limited. researchgate.net
Efficacy Endpoints and Withdrawal from Clinical Development
In the Phase IIa trial for psoriasis, no significant differences were observed in the efficacy endpoints, such as psoriasis severity index or physician global assessment scores, between the patient groups treated with this compound and placebo. ncats.ioncats.io Consequently, this compound was withdrawn from clinical development due to a lack of efficacy. ncats.ioncats.ionih.gov The limited efficacy in the rheumatoid arthritis Phase II trial also contributed to its limited therapeutic usage and subsequent withdrawal. embopress.org It has been suggested that the clinical failure in psoriasis might be partly attributed to non-linear pharmacokinetics resulting in variable drug exposure, potentially caused by the inhibition of cytochrome P450 enzymes (CYP3A) by an inhibitory metabolite formed during biotransformation. nih.govresearchgate.netnih.gov
Broader Clinical Potential of CXCR3 Antagonists
Despite the outcome for this compound, the broader therapeutic potential of CXCR3 antagonists in various diseases continues to be explored.
Applications in Autoimmune and Inflammatory Diseases
CXCR3 and its ligands (CXCL9, CXCL10, and CXCL11) play a significant role in the recruitment of immune cells, particularly T cells, to sites of inflammation, making CXCR3 a target of interest in inflammatory and autoimmune disorders. imrpress.compatsnap.com Conditions such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, sarcoidosis, psoriasis, and type 1 diabetes are characterized by chronic inflammation and immune cell infiltration, suggesting a potential role for CXCR3 antagonists in blocking the migration of CXCR3-expressing cells to inflamed tissues. imrpress.compatsnap.com While this compound did not show efficacy in psoriasis, preclinical studies with other CXCR3 antagonists have demonstrated anti-inflammatory activity in animal models of inflammatory arthritis and experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis. nih.govpnas.org However, translating these findings to human clinical success has been challenging, as seen with the limited efficacy of an anti-CXCL10 antibody in a rheumatoid arthritis trial. nih.govjci.org The hypothesis exists that in certain inflammatory disorders driven by multiple chemokines, blocking more than one receptor might be necessary for efficacy. nih.gov
Relevance in Oncology and Metastatic Disease
CXCR3 is expressed on various cell types, including tumor cells, stromal cells, and recruited leukocytes, and its ligands are also present in the tumor microenvironment. dovepress.com The CXCR3 pathway has been implicated in tumor progression and metastasis, although its role can be dual, sometimes promoting and sometimes inhibiting tumor growth depending on the specific cancer type and context. dovepress.comfrontiersin.org Preclinical studies using this compound have investigated its potential in inhibiting tumor metastasis. This compound was found to inhibit tumor metastasis in mouse models of breast cancer, osteosarcoma, and metastatic colon cancer. frontiersin.orgaacrjournals.orgresearchgate.netoncotarget.com Specifically, antagonism of CXCR3 on tumor cells inhibited experimental lung metastasis in a murine model of metastatic breast cancer. aacrjournals.org Systemic administration of this compound also inhibited experimental lung metastasis in this model. aacrjournals.org In osteosarcoma models, treating mice with this compound significantly decreased lung metastases and reduced tumor expansion within the lungs. researchgate.netoncotarget.com These studies suggest that targeting CXCR3 could specifically inhibit tumor metastasis in certain cancers without negatively impacting the anti-tumor host response. researchgate.net The expression of CXCR3 has been found to be higher in metastatic organs compared to primary tumors in some cancers like colorectal cancer, breast cancer, and melanoma, further supporting its potential role in tumor progression. dovepress.com
Potential in Allograft Rejection and Graft-versus-Host Disease
The chemokine receptor CXCR3 and its associated ligands, CXCL9 (Mig), CXCL10 (IP-10), and CXCL11 (ITAC), play a significant role in the pathogenesis of allograft rejection and graft-versus-host disease (GVHD). These conditions are characterized by the infiltration of immune cells, particularly activated T cells expressing CXCR3, into transplanted tissues or recipient organs sci-hub.rupatsnap.comrpsg.org.ukustc.edu.cnfrontiersin.orgfrontiersin.orgoup.comnih.gov. Increased levels of CXCR3 ligands and a high number of infiltrating CXCR3-expressing T cells are observed in biopsies from organs undergoing transplant rejection sci-hub.ru. The interaction between CXCR3 and its ligands is understood to be instrumental in recruiting effector T cells to the graft site nih.gov. Similarly, in GVHD, chemokine receptors, including CXCR3, are critical in directing the migration of alloreactive donor T cells into target organs researchgate.net.
This compound is a small molecule antagonist of CXCR3 that has been investigated for its potential therapeutic application in conditions mediated by CXCR3 activity, including allograft rejection and GVHD guidetopharmacology.orgtocris.comqmul.ac.ukapexbt.com. The rationale for targeting CXCR3 with agents like this compound is based on the premise that blocking this receptor will prevent the recruitment of inflammatory cells to sites of inflammation, thereby alleviating disease severity sci-hub.ru.
Preclinical studies have explored the efficacy of this compound and its analogs in animal models of transplantation. In a murine model of acute cardiac allograft rejection, an analog of this compound, referred to as AMG1237845, demonstrated a modest prolongation of allograft survival compared to vehicle treatment nih.gov. Further analysis in this model indicated that AMG1237845 treatment significantly reduced the frequency of IFN-γ-producing cells in the recipient spleen nih.gov. Notably, when AMG1237845 was used in combination with short-term, low-dose costimulatory blockade, it synergistically prolonged allograft survival significantly nih.gov.
Research in murine GVHD models has also investigated the potential of CXCR3 antagonism. Studies using anti-CXCR3 antibodies have shown a reduction in the infiltration of alloreactive CD8+ T cells into acute GVHD target organs frontiersin.orgfrontiersin.org. Investigations into combined chemokine receptor blockade have indicated that simultaneous treatment with CCR5 and CXCR3 antagonists can synergistically attenuate murine acute GVHD oup.com. This combined approach, which included this compound as the CXCR3 antagonist, improved the survival rate and remarkably alleviated histological damage in GVHD target tissues compared to treatment with either antagonist alone oup.com.
Further studies specifically evaluating this compound in a murine acute GVHD model have demonstrated that long-term treatment with the compound mitigated the disease nih.govresearchgate.net. Long-term this compound administration improved survival and GVHD outcomes nih.gov. This was associated with a reduced number of donor T cells in the liver and an increased number of donor T cells in the spleen nih.gov. Additionally, long-term this compound treatment inhibited donor T cell activation in the spleen nih.gov.
In vitro studies provide further insight into the mechanism of action of this compound as a CXCR3 antagonist. This compound has been shown to inhibit the binding of 125I-IP-10 and 125I-ITAC to activated human T lymphocytes sci-hub.rutocris.com. It also effectively inhibits CXCR3-mediated cell migration induced by its ligands, including IP-10, ITAC, and MiG sci-hub.rutocris.comapexbt.com. The inhibitory concentrations (IC50 values) for these effects have been reported. sci-hub.rutocris.comapexbt.com.
In Vitro Activity of this compound | IC50 (nM) | Source |
---|---|---|
125I-IP-10 binding to human T lymphocytes | 7.7 | sci-hub.rutocris.com |
125I-ITAC binding to human T lymphocytes | 8.2 | sci-hub.rutocris.com |
IP-10 induced cell migration | 8 | sci-hub.rutocris.comapexbt.com |
ITAC induced cell migration | 15 | sci-hub.rutocris.comapexbt.com |
MiG induced cell migration | 36 | sci-hub.rutocris.comapexbt.com |
Beyond its effects on T cell migration, research has also explored the impact of this compound on macrophage function. In contrast to the effects of the CXCR3 ligand CXCL10, the CXCR3 antagonist this compound promotes M1 macrophage polarization while inhibiting M2 polarization and autophagy in macrophages researchgate.net.
Collectively, these preclinical findings suggest that antagonism of CXCR3 with compounds like this compound holds potential as a therapeutic strategy in the management of allograft rejection and graft-versus-host disease by modulating immune cell trafficking and function.
Future Directions and Research Gaps in Amg 487 and Cxcr3 Antagonism
Investigating Specific CXCR3 Isoforms (CXCR3-A, CXCR3-B)
A significant area for future research involves differentiating the roles of the distinct CXCR3 isoforms, primarily CXCR3-A and CXCR3-B. nih.govnih.govccemmp.org These isoforms arise from alternative splicing and exhibit structural differences, particularly in the N-terminus of CXCR3-B. nih.govnih.govfrontiersin.org This structural variation leads to differential signaling profiles and potentially opposing cellular effects. nih.govccemmp.orgfrontiersin.org
CXCR3-A is generally associated with mediating cell migration and proliferation upon binding to its ligands CXCL9, CXCL10, and CXCL11. nih.govfrontiersin.org In contrast, CXCR3-B, which also binds these ligands and additionally CXCL4, has been reported to inhibit cell migration and proliferation and can induce apoptosis. nih.govfrontiersin.orgresearchgate.net The balance between the expression and activity of these isoforms appears critical in determining the net effect of CXCR3 signaling in various diseases, including cancer. researchgate.net
Current research indicates that while AMG 487 is a CXCR3 antagonist, its specific activity or preference towards CXCR3-A or CXCR3-B is not always clearly defined in earlier studies. researchgate.net Some studies suggest that this compound inhibits the binding of CXCL10 and CXCL11 to CXCR3, which are ligands for both isoforms. medchemexpress.comglpbio.com However, a deeper understanding of how this compound interacts with each specific isoform at a molecular level is needed. Research is moving towards developing more specific inhibitors that can selectively target the tumor-promoting effects of CXCR3-A while preserving the potential anti-tumoral effects mediated by CXCR3-B. nih.gov Investigating the distinct downstream signaling pathways activated by each isoform is also crucial for developing targeted therapies. nih.gov
Data on the differential expression of CXCR3 isoforms in various cell types and disease states is accumulating, highlighting the complexity of targeting this receptor. For instance, endothelial cells and pericytes may abundantly express CXCR3-B, while activated T lymphocytes show higher CXCR3-A expression. nih.gov
Combination Therapies and Synergistic Effects
Exploring the potential for this compound or other CXCR3 antagonists in combination therapies is another key area of future research. Given the involvement of the CXCL10-CXCR3 axis in immune responses and cell migration, combining CXCR3 antagonism with other therapeutic agents could yield synergistic effects. nih.govoup.com
Studies have investigated the combination of this compound with other treatments in preclinical models. For example, in acute myeloid leukemia (AML) cell lines, combining this compound with AC220 (a FLT3 inhibitor) demonstrated synergistic effects on proliferation and apoptosis. researchgate.net Increased apoptosis was particularly observed in primary AML cells from patients with FLT3/ITD mutations when treated with the combination. researchgate.net
Another area of investigation is the combination of this compound with chemotherapy. In orthotopic pancreatic tumor models, this compound loaded into mesenchymal stem cell-derived nanoghosts (NGs) enhanced the efficacy of gemcitabine (B846) chemotherapy, leading to a significant reduction in tumor growth and elimination of tumor-initiating cells. aacrjournals.org
Furthermore, research in a murine model of acute graft-versus-host disease (aGVHD) indicated that combined blockade of CCR5 and CXCR3 synergistically attenuated the disease by modulating donor-derived T-cell distribution and function. oup.com This suggests that targeting multiple chemokine receptors simultaneously could be a viable strategy.
Future research needs to systematically evaluate combinations of this compound or next-generation CXCR3 antagonists with various therapeutic modalities, including chemotherapy, immunotherapy, and targeted therapies, to identify combinations that offer enhanced efficacy and overcome potential resistance mechanisms.
Identification of Novel Biomarkers for Therapeutic Response
Identifying biomarkers that can predict patient response to this compound or other CXCR3 antagonists is essential for patient stratification and optimizing treatment strategies. The variable expression of CXCR3 and its ligands in different diseases and among individuals highlights the need for predictive markers. frontiersin.orgresearchgate.net
Research has begun to explore potential biomarkers. For instance, in AML, the presence of FLT3/ITD mutations appeared to correlate with increased apoptosis when cells were treated with a combination of AC220 and this compound. researchgate.net This suggests that specific genetic mutations might serve as predictive biomarkers for the efficacy of CXCR3 antagonism in combination therapies.
In glioblastoma (GBM), CXCR3 expression levels have been shown to correlate with tumor grading, and the CXCR3-A isoform has been associated with poorer patient prognosis compared to CXCR3-B. researchgate.net This indicates that the expression profile of CXCR3 isoforms could potentially serve as a prognostic and predictive biomarker.
Studies in animal models of inflammatory diseases, such as collagen-induced arthritis, have investigated the effect of this compound on various inflammatory mediators and immune cell populations, including changes in cytokine levels (e.g., TNF-α, IL-6, IL-4, IL-27) and the phenotype of B and T cells. researchgate.netresearchgate.net While these findings provide insights into the biological effects of CXCR3 antagonism, further research is needed to validate these markers in human populations and establish their predictive value for therapeutic response.
Developing non-invasive methods for monitoring disease progression and assessing therapeutic interventions, potentially through the identification of circulating biomarkers or advanced imaging techniques, is also a crucial area for future research. researchgate.net
Understanding Resistance Mechanisms and Efficacy Limitations
Despite promising preclinical results, the lack of efficacy of this compound in certain clinical trials, such as those for psoriasis, underscores the need to understand the mechanisms of resistance and the limitations of CXCR3 antagonism. nih.govncats.io
One potential factor contributing to limited efficacy could be the complex and sometimes opposing roles of the CXCR3 isoforms. If a disease context involves significant pro-survival or pro-proliferative signaling through CXCR3-A, while also relying on the anti-proliferative or pro-apoptotic effects of CXCR3-B, a pan-CXCR3 antagonist like this compound might not achieve the desired therapeutic outcome. researchgate.netnih.govnih.gov The balance between the isoforms and their specific downstream pathways needs further investigation to understand how it impacts response to antagonism. nih.gov
The tumor microenvironment (TME) is another factor that can influence the efficacy of CXCR3 antagonists. The CXCL10-CXCR3 axis plays a dual role in the TME, affecting both immune cell recruitment and the behavior of tumor cells themselves. frontiersin.orgresearchgate.net Resistance mechanisms might involve alterations in the expression of CXCR3 ligands, changes in downstream signaling pathways that bypass CXCR3 blockade, or compensatory mechanisms involving other chemokine receptors or signaling networks.
Furthermore, the ability of this compound to influence both tumor cells and host immune responses adds another layer of complexity. oncotarget.com While this compound has been shown to inhibit tumor cell migration and improve host anti-tumor immunity in some models, the interplay between these effects and how they might be modulated in different disease settings or in the presence of resistance mechanisms requires further study. oncotarget.com
Research into the pharmacokinetics and pharmacodynamics of this compound in humans revealed dose-dependent accumulation, which contributed to the halting of its development. google.com While this relates to drug properties rather than a biological resistance mechanism, it highlights the importance of optimizing compound properties to achieve sustained therapeutic levels without unwanted accumulation. Future research on novel CXCR3 antagonists needs to address these pharmacokinetic limitations. google.com
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.